molecular formula C7H4BrNS B152689 7-Bromobenzothiazole CAS No. 767-70-4

7-Bromobenzothiazole

Cat. No.: B152689
CAS No.: 767-70-4
M. Wt: 214.08 g/mol
InChI Key: HIHGDDIOQDNKSV-UHFFFAOYSA-N
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Description

7-Bromobenzothiazole is a heterocyclic compound with the molecular formula C7H4BrNS. It consists of a benzene ring fused to a thiazole ring, with a bromine atom attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Mechanism of Action

Target of Action

7-Bromobenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been shown to have a wide range of biological activities . The primary targets of this compound are enzymes such as dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular function.

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes, leading to their inhibition . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biochemical pathways they are involved in. The exact nature of these interactions and the resulting changes can vary depending on the specific enzyme and the biological context.

Biochemical Pathways

This compound affects several biochemical pathways due to its broad range of enzyme targets . For instance, it has been shown to inhibit BCL-2 , a key enzyme involved in apoptosis . By inhibiting BCL-2, this compound can induce apoptosis, leading to cell death. This makes it a potential candidate for cancer treatment.

Pharmacokinetics

The related benzothiazole derivatives have been shown to have good brain pharmacokinetics characteristics , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of this compound’s action is the disruption of normal cellular function due to the inhibition of its target enzymes . This can lead to various effects at the molecular and cellular level, including the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromobenzothiazole can be synthesized through several methods. One common approach involves the bromination of benzothiazole. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of benzothiazole derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Reactions: Products include reduced benzothiazole derivatives with different functional groups.

Scientific Research Applications

7-Bromobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the development of materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the bromine substituent.

    2-Aminobenzothiazole: A derivative with an amino group at the second position.

    2-Mercaptobenzothiazole: A derivative with a thiol group at the second position.

Comparison: 7-Bromobenzothiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. Compared to benzothiazole, the bromine substituent makes it more reactive in substitution reactions. The presence of the bromine atom also enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

7-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHGDDIOQDNKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467975
Record name 7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-70-4
Record name 7-Bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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